molecular formula C18H20N4O3 B5723969 ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propyl-5-pyrimidinecarboxylate

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propyl-5-pyrimidinecarboxylate

Cat. No. B5723969
M. Wt: 340.4 g/mol
InChI Key: JYZYGVPRZCICDF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives under specific conditions, leading to a range of substituted carboxylate derivatives (H. M. Mohamed, 2021). Another method described involves the preparation of derivatives from ethyl 2-(2-tert-butyl-2H-tetrazol-5-yl)-3-(dimethylamino)acrylate, showcasing the versatility in synthetic routes for related compounds (H. Kanno et al., 1991).

Molecular Structure Analysis

Molecular structure analysis of related compounds, such as ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate, has been conducted using single crystal X-ray diffraction, confirming their structures (A. P. Marjani, 2013). This type of analysis is critical for understanding the three-dimensional arrangement of atoms in the compound.

Chemical Reactions and Properties

The chemical reactions of related compounds involve their ability to react with various reagents, leading to a range of products. For example, reactions with electrophilic reagents have led to the synthesis of new derivatives, highlighting the reactive nature of these compounds (H. M. Mohamed, 2021).

properties

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZYGVPRZCICDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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